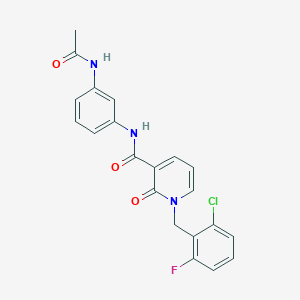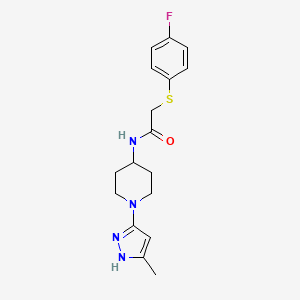
N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction between tryptamine (a biogenic amine derived from tryptophan) and naproxen (a nonsteroidal anti-inflammatory drug). The DCC-mediated coupling between the carboxylic acid group of naproxen and the amino group of tryptamine yields N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide . This straightforward synthetic route ensures high yield.
Molecular Structure Analysis
The molecular formula of N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide is C21H21N3O2 . It consists of an indole ring, an ethyl linker, and a pyrimidine ring. The methoxy group at position 6 enhances its lipophilicity and influences its pharmacokinetics .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
This compound, due to its structural similarity with tryptamine and naproxen, may exhibit analgesic and anti-inflammatory properties. The mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins .
Antiviral Activity
The indole core structure is known to contribute to antiviral activity. Compounds with this structure have been tested against various viruses, including influenza and SARS-CoV-2, suggesting potential applications for our compound in treating viral infections .
Antimycobacterial Properties
Indole derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that our compound could be explored for its potential use in combating mycobacterial infections .
Neuromodulation
Indole compounds are involved in central nervous system processes such as cognition and behavior. Given the structural features of our compound, it may have applications in neuromodulation or as a neurotransmitter .
Anticancer Potential
Indole derivatives have been studied for their anticancer properties. The compound could be investigated for its efficacy in inhibiting cancer cell growth and proliferation .
Anti-inflammatory Activity in Respiratory Diseases
There is evidence that indole derivatives can reduce respiratory mortality associated with conditions like COVID-19. This compound could be part of therapeutic strategies to mitigate severe respiratory inflammation .
Analgesic Activity without Gastrointestinal Side Effects
Some indole derivatives have been evaluated for their analgesic properties without the ulcerogenic side effects commonly associated with NSAIDs. This compound could offer a safer alternative for pain management .
Broad-Spectrum Biological Activities
Indole derivatives are known for a wide range of biological activities, including antidiabetic, antimalarial, and anticholinesterase activities. This compound could be a candidate for developing new treatments across various medical fields .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-15-8-14(19-10-20-15)16(21)17-7-6-11-9-18-13-5-3-2-4-12(11)13/h2-5,8-10,18H,6-7H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBJMIJBLCWQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline](/img/structure/B2971048.png)

![5-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2971052.png)

![1-(4-(Diethylamino)-2-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2971054.png)

![N~6~-(2-methoxyethyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2971057.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2971058.png)

![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2971061.png)

![N-(3,4-Dimethylphenyl)-3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2971063.png)
![N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2971065.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2971066.png)